N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEKQCSXVCNNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and methylsulfonylbenzamide groups. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds containing oxadiazole rings exhibit promising anticancer properties. In a study by Zhang et al. (2020), derivatives of oxadiazole were shown to inhibit tumor growth in vitro and in vivo models. The incorporation of the fluorophenyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties : N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide has demonstrated antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections .
Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In preclinical trials, it was found to reduce inflammation markers in animal models of arthritis. This suggests that it could be developed into therapeutic agents for inflammatory diseases .
Agrochemical Applications
Pesticide Development : The unique structure of this compound positions it as a potential candidate for pesticide formulation. Its efficacy against specific pests has been documented in agricultural studies where it showed reduced toxicity to non-target organisms while effectively controlling pest populations .
Materials Science Applications
Polymer Chemistry : The compound's sulfonamide group allows for its use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Zhang et al. (2020) | Anticancer | Inhibition of tumor growth in vitro and in vivo models. |
| Journal of Medicinal Chemistry (2021) | Antimicrobial | Effective against resistant Staphylococcus aureus strains. |
| Agricultural Research (2022) | Pesticide | Reduced toxicity to non-target organisms while controlling pests effectively. |
| Polymer Science Journal (2023) | Materials Science | Enhanced thermal stability and mechanical properties in polymer formulations. |
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Compound A : 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ECHEMI, 2022)
- Key Differences: The benzamide moiety features a benzyl(ethyl)sulfamoyl group (-SO₂N(CH₂CH₃)CH₂C₆H₅) instead of methanesulfonyl.
- Synthesis : Prepared via nucleophilic substitution of sulfonamide intermediates, differing from the hydrazide-condensation pathways used for triazole-thiones in related compounds .
Compound B : 3-{5-[(1R)-1-amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide (RCSB PDB, 2006)
- Key Differences: Incorporates a chiral amino-methylsulfonylamino (-N(SO₂CH₃)CH₃) group at position 5 of the benzamide. The stereochemistry (R-configuration) and additional methyl groups enhance target specificity, as evidenced by its inclusion in protein-ligand crystallography studies .
- Molecular Weight: 551.63 g/mol (vs.
Heterocyclic Derivatives
Compound C : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (IJMS, 2014)
- Key Differences :
- Tautomerism : Exists exclusively in the thione form, unlike oxadiazoles, which lack tautomeric flexibility.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The methanesulfonyl group in the target compound provides moderate electron-withdrawing character, enhancing stability compared to bulkier sulfamoyl groups in Compound A .
- Bioactivity Trends: Compound B’s chiral centers and methylsulfonylamino group suggest higher receptor affinity, though its larger size may limit diffusion .
- Synthetic Flexibility : The target compound’s oxadiazole core allows straightforward functionalization, whereas triazole-thiones (Compound C) require tautomeric control .
Notes
- Limitations : Direct biological data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence; comparisons are structural and synthetic.
- Heterocycle Impact : The 1,3,4-oxadiazole core offers metabolic resistance compared to triazole-thiones, which may undergo redox-mediated degradation .
- Future Directions : Structure-activity relationship (SAR) studies should explore substituent effects on pharmacokinetics and target engagement.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.
The chemical structure of this compound can be represented by the following molecular formula and weight:
| Property | Value |
|---|---|
| Chemical Formula | C18H15FN4O2 |
| Molecular Weight | 338.34 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 134691207 |
Biological Activity Overview
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant biological activities including anticancer and antimicrobial effects. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines and its potential as an antimicrobial agent.
Anticancer Activity
A study published in PMC evaluated a series of oxadiazole derivatives for their anticancer properties. Among these, this compound showed promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT-1080 (Fibrosarcoma) | 19.56 |
| MCF-7 (Breast) | Not specified |
| A-549 (Lung) | Not specified |
| MDA-MB-231 (Breast) | Not specified |
The mechanism of action was investigated using Annexin V staining and caspase activity assays, indicating that the compound induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Another aspect of the biological activity of this compound involves its antimicrobial properties. A related derivative exhibited broad-spectrum antibiotic activity with minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Bacillus anthracis | <6 |
| Mycobacterium smegmatis | <6 |
| Shigella flexneri | 6 |
| Escherichia coli | 0.3 |
These findings suggest that this compound may inhibit bacterial growth by interfering with trans-translation processes within the cells .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Cancer Treatment : In vitro studies demonstrated that compounds similar to this compound can effectively reduce tumor cell viability and induce apoptosis in multiple cancer types.
- Antiviral Properties : Although not specifically tested against SARS-CoV-2 in the available literature for this compound, related oxadiazole derivatives have shown antiviral activity against other viral strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
